N-(2-Benzoyl-4-chlorophenyl)formamide

Description

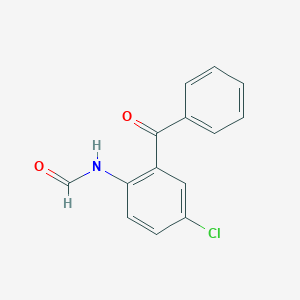

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-11-6-7-13(16-9-17)12(8-11)14(18)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPFYCLSZSPMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145886 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-28-0 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamido chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010352280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10352-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-benzoyl-4-chlorophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-FORMAMIDOBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T620ANU9VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Benzoyl-4-chlorophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(2-Benzoyl-4-chlorophenyl)formamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₁₄H₁₀ClNO₂. It is a derivative of 2-amino-5-chlorobenzophenone, a known precursor in the synthesis of various pharmaceuticals.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10352-28-0[1][2] |

| PubChem CID | 82576[3] |

| Molecular Formula | C₁₄H₁₀ClNO₂[1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O |

| InChI Key | DSPFYCLSZSPMTO-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 259.69 g/mol | PubChem |

| Melting Point | 89 °C | ChemSrc[2] |

| Boiling Point | 504.1 °C at 760 mmHg (Predicted) | ChemSrc[2] |

| LogP | 3.74 (Predicted) | SIELC Technologies[4] |

| pKa | 13.54 ± 0.70 (Predicted) | Guidechem[1] |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

Synthesis

Synthesis of the Precursor: 2-Amino-5-chlorobenzophenone

The starting material, 2-amino-5-chlorobenzophenone, can be synthesized via several routes. One common method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. Another approach involves the reduction of 5-chloro-3-phenylanthranil.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone from 5-Chloro-3-phenylanthranil

-

Materials: 5-chloro-3-phenylanthranil, iron powder, ethanol, sulfuric acid (6 M), sodium hydroxide solution, activated carbon.

-

Procedure:

-

To a suspension of iron powder in ethanol, add 5-chloro-3-phenylanthranil.

-

Heat the mixture to reflux.

-

Slowly add 6 M sulfuric acid dropwise to the refluxing mixture.

-

Continue refluxing for 1 hour after the addition is complete.

-

Cool the reaction mixture and adjust the pH to 8 with a sodium hydroxide solution.

-

Add activated carbon and reflux for a short period.

-

Filter the hot solution and allow the filtrate to cool to induce crystallization.

-

Collect the crystals of 2-amino-5-chlorobenzophenone by filtration, wash with cold ethanol, and dry.

-

Formylation of 2-Amino-5-chlorobenzophenone

The formylation of the amino group of 2-amino-5-chlorobenzophenone can be achieved using formic acid, often in the presence of a dehydrating agent or by azeotropic removal of water.

Experimental Protocol: N-Formylation of 2-Amino-5-chlorobenzophenone (General Procedure)

-

Materials: 2-amino-5-chlorobenzophenone, formic acid (85-98%), toluene (or another suitable azeotroping solvent), Dean-Stark apparatus.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-amino-5-chlorobenzophenone in toluene.

-

Add a slight molar excess of formic acid to the solution.

-

Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

-

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the formyl proton (singlet, ~8.5-9.0 ppm), and aromatic protons in the two phenyl rings. The protons on the chlorophenyl ring are expected to be in the range of 7.0-8.0 ppm, and the protons on the benzoyl ring in a similar region, with splitting patterns consistent with their substitution. |

| ¹³C NMR | A signal for the formyl carbon (~160-165 ppm), a signal for the benzoyl carbonyl carbon (~195-200 ppm), and a series of signals in the aromatic region (120-140 ppm) corresponding to the 12 aromatic carbons. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretching (~3300 cm⁻¹), C=O stretching of the formyl group (~1680 cm⁻¹), C=O stretching of the benzoyl group (~1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 259, with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). |

Biological Activity and Potential Applications

This compound and related benzophenone derivatives have garnered interest primarily for their potential as antimalarial agents.

Antimalarial Activity: Inhibition of Farnesyltransferase

Benzophenone-based compounds have been investigated as inhibitors of protein farnesyltransferase (PFT) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PFT is a crucial enzyme in the post-translational modification of proteins, including those involved in signal transduction pathways essential for parasite survival and proliferation.

The inhibition of PFT disrupts the localization and function of key regulatory proteins, such as those from the Ras superfamily, by preventing their farnesylation—a type of prenylation. This blockage of a critical cellular process leads to the inhibition of parasite growth and differentiation.

Inhibition of the Protein Farnesyltransferase pathway in P. falciparum.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel antimalarial drugs. Its synthesis from readily available precursors and its role as a scaffold for farnesyltransferase inhibitors make it a compound of interest for further investigation. This guide provides a foundational understanding for researchers to build upon in their exploration of this and related compounds. Experimental validation of the predicted properties and biological activities is a crucial next step in realizing its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Benzoyl-4-chlorophenyl)formamide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and characterization data for the target molecule and its precursor.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from commercially available p-chloroaniline. The first step involves a Friedel-Crafts acylation reaction to produce the intermediate, 2-amino-5-chlorobenzophenone. The subsequent and final step is the formylation of this intermediate to yield the desired product.

The overall synthetic scheme is illustrated below:

Technical Guide: Physical Properties and Synthetic Applications of N-(2-benzoyl-4-chlorophenyl)formamide (CAS 10352-28-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of N-(2-benzoyl-4-chlorophenyl)formamide (CAS 10352-28-0), a key intermediate in the synthesis of pharmaceuticals. This document includes tabulated physical data, detailed experimental protocols for property determination, and visualizations of its synthetic pathways and the relevant pharmacological signaling pathway of its final product, Lorazepam.

Core Physical and Chemical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 259.69 g/mol | [1][3] |

| Melting Point | 89°C | [2] |

| Boiling Point | 504.1°C at 760 mmHg | [2] |

| Density | 1.323 g/cm³ | [2] |

| Flash Point | 258.7°C | |

| LogP (predicted) | 3.848 | |

| pKa (predicted) | 13.54 ± 0.70 | [1] |

| Appearance | Solid |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not extensively published, the following are detailed, standard methodologies for determining the key physical properties listed above.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady, slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2°C).

Boiling Point Determination (Thiele Tube Method)

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point can be determined using a Thiele tube.

Procedure:

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end below the surface of the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Measurement (Gas Pycnometry)

The density of a solid powder can be accurately determined using a gas pycnometer.

Procedure:

-

The mass of the powdered sample is accurately measured.

-

The sample is placed in the sample chamber of the gas pycnometer.

-

The system is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume.

-

The gas is then allowed to expand into the sample chamber.

-

By measuring the pressure change, the volume of the solid sample is determined based on the ideal gas law.

-

The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Determination (Visual Method)

A qualitative and semi-quantitative determination of solubility can be performed through visual inspection.

Procedure:

-

A small, accurately weighed amount of the solute (e.g., 1 mg) is placed in a vial.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The solution is visually inspected for any undissolved solid.

-

If the solid dissolves completely, more solute is added in known increments until saturation is reached (i.e., solid material remains undissolved).

-

Solubility can be expressed in terms of mg/mL or mol/L.

Synthetic Pathways and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, notably the anxiolytic drug Lorazepam and a class of 2-aminoindole compounds with potential antimalarial activity.[3]

Synthesis of Lorazepam

The following diagram illustrates the synthetic route to Lorazepam starting from 2-amino-5-chlorobenzophenone, where this compound is a key intermediate.

Caption: Synthetic pathway for Lorazepam.

Synthesis of 2-Aminoindole Antimalarial Agents

This compound also serves as a precursor for the synthesis of 2-aminoindole derivatives, which have shown promise as antimalarial agents.[3][4]

Caption: General synthesis of 2-aminoindoles.

Relevant Signaling Pathway

While there is no specific signaling pathway information available for this compound itself, its role as a direct precursor to Lorazepam makes the pharmacological action of Lorazepam highly relevant. Lorazepam exerts its anxiolytic, sedative, and anticonvulsant effects by modulating the GABA-A receptor signaling pathway.[5][6][7]

GABA-A Receptor Signaling Pathway

The diagram below illustrates the mechanism of action of Lorazepam on the GABA-A receptor.

Caption: Lorazepam's effect on GABA-A receptor.

References

- 1. Page loading... [guidechem.com]

- 2. Formamide,N-(2-benzoyl-4-chlorophenyl)- | CAS#:10352-28-0 | Chemsrc [chemsrc.com]

- 3. This compound | 10352-28-0 [chemicalbook.com]

- 4. WO2011053697A1 - 2-aminoindole compounds and methods for the treatment of malaria - Google Patents [patents.google.com]

- 5. Lorazepam - Wikipedia [en.wikipedia.org]

- 6. Lorazepam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. goodrx.com [goodrx.com]

An In-depth Technical Guide on N-(2-Benzoyl-4-chlorophenyl)formamide: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on publicly available scientific literature, N-(2-Benzoyl-4-chlorophenyl)formamide is primarily documented as a chemical intermediate in the synthesis of other pharmacologically active compounds. There is a lack of direct evidence or detailed studies on its own intrinsic mechanism of action as a therapeutic agent. This guide, therefore, focuses on its critical role in the synthesis of benzodiazepines and details the well-established mechanism of action of Lorazepam, a prominent drug synthesized from precursors structurally related to this compound.

Introduction to this compound

This compound is a chemical compound that serves as a key building block in organic synthesis. Its molecular structure features a formamide group attached to a 2-benzoyl-4-chlorophenyl moiety. This arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepine class of drugs. Due to its role as a synthetic intermediate, a comprehensive understanding of its properties and reactions is crucial for medicinal chemists and drug development professionals.

Role in the Synthesis of Benzodiazepines

This compound and its immediate precursor, 2-amino-5-chlorobenzophenone, are instrumental in the synthesis of several benzodiazepines.[1][2] These drugs are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[3] The general synthetic strategy involves the construction of the diazepine ring onto the 2-aminobenzophenone core.

Synthetic Pathway to Lorazepam

The synthesis of Lorazepam, a widely used benzodiazepine, can be achieved from 2-amino-5-chlorobenzophenone. While various synthetic routes exist, a common pathway involves the formation of a quinazoline-3-oxide intermediate, which then undergoes ring expansion to form the benzodiazepine structure.[1][2]

Below is a generalized workflow for the synthesis of benzodiazepines from 2-amino-5-chlorobenzophenone, which is structurally very similar to this compound (differing by the formyl group on the amine).

Caption: Generalized synthetic pathway to Lorazepam from a 2-amino-5-chlorobenzophenone precursor.

Mechanism of Action of Benzodiazepines (e.g., Lorazepam)

Benzodiazepines exert their effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[4][5]

The GABAa Receptor

The target of benzodiazepines is the GABAa receptor, a ligand-gated ion channel composed of five subunits that form a central chloride ion channel.[6] When GABA binds to its specific sites on the receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[4][5] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[7]

Allosteric Modulation by Benzodiazepines

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct benzodiazepine binding site on the GABAa receptor, located at the interface of the alpha and gamma subunits.[6][8] This binding induces a conformational change in the receptor that increases the affinity of the GABA binding site for GABA.[8] This leads to an increased frequency of chloride channel opening when GABA is bound, enhancing the inhibitory effect of GABA.[4][8] This action is known as positive allosteric modulation.

References

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 4. benzoinfo.com [benzoinfo.com]

- 5. nursingcenter.com [nursingcenter.com]

- 6. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]

Synthesis of 2-Formamido-5-chlorobenzophenone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-formamido-5-chlorobenzophenone, a key intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of 2-formamido-5-chlorobenzophenone is typically a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-chlorobenzophenone. Subsequently, this intermediate undergoes formylation to yield the final product.

The overall synthesis pathway can be visualized as follows:

Caption: Overall synthesis pathway for 2-formamido-5-chlorobenzophenone.

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone

Several methods have been reported for the synthesis of 2-amino-5-chlorobenzophenone. Key approaches include the Friedel-Crafts acylation and the reduction of a benzisoxazole intermediate.

Method A: Friedel-Crafts Acylation

This classic method involves the reaction of p-chloroaniline with benzoyl chloride.[1]

Experimental Protocol:

A detailed protocol for a similar Friedel-Crafts-type reaction is described as follows: To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) are added under ice cooling. The resulting mixture is refluxed for 6 hours. After cooling, the reaction mixture is treated with 2 N hydrochloric acid (10 ml) and heated at 70-80°C for 20 minutes. The product is extracted with methylene chloride. The organic layer is evaporated, and the residue is refluxed with 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) for 1 hour to hydrolyze any remaining benzonitrile. After another extraction with methylene chloride and evaporation, the crude product is purified by column chromatography on alumina using benzene as the eluent.[1]

Method B: From 5-Chloro-3-phenyl-2,1-benzisoxazole

This method involves the initial formation of 5-chloro-3-phenyl-2,1-benzisoxazole from p-chloronitrobenzene and phenylacetonitrile, followed by its reduction.[2]

Experimental Protocol:

Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole: A mixture of ethanol (95%), sodium hydroxide, p-chloronitrobenzene, and phenylacetonitrile is stirred and then subjected to ultrasonic oscillation. The resulting product is then heated using a microwave, and water is added. The solid is filtered, washed with methanol, and dried to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.[3]

Reduction to 2-Amino-5-chlorobenzophenone: 10.0 g of 5-chloro-3-phenyl-2,1-benzisoxazole is added to a three-necked flask containing 50 mL of ethanol and 4.8 g of iron powder. The mixture is refluxed for 0.5 hours. Subsequently, 1 mL of 6 mol/L sulfuric acid solution is slowly added dropwise, and the reaction is continued at reflux for 1 hour. After completion, the pH is adjusted to 8 with a NaOH solution, and the mixture is cooled to 50°C. Activated carbon (0.2 g) is added, and the mixture is refluxed for another 30 minutes. The hot solution is filtered, and the filtrate is cooled to crystallize the product. The crystals are washed with ethanol and dried.[2]

Quantitative Data for 2-Amino-5-chlorobenzophenone Synthesis

| Method | Starting Materials | Yield | Melting Point (°C) | Reference |

| Friedel-Crafts Acylation | p-Chloroaniline, Benzonitrile, Aluminum Chloride | Not specified, 486 mg product from 640 mg p-chloroaniline | 99 | [1] |

| Reduction of Benzisoxazole | 5-Chloro-3-phenyl-2,1-benzisoxazole, Iron powder | 95.1% | 96.3-98.2 | [2] |

Step 2: Formylation of 2-Amino-5-chlorobenzophenone

The final step is the formylation of the amino group of 2-amino-5-chlorobenzophenone to yield 2-formamido-5-chlorobenzophenone, also known as N-(2-benzoyl-4-chlorophenyl)formamide.

Experimental Protocol:

A mixture of 2-amino-5-chlorobenzophenone and an excess of 85-90% formic acid is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water to remove excess formic acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Workflow for the Proposed Formylation Step:

Caption: Proposed experimental workflow for the formylation step.

Conclusion

The synthesis of 2-formamido-5-chlorobenzophenone is a straightforward process involving the initial preparation of 2-amino-5-chlorobenzophenone, for which multiple efficient methods exist, followed by a standard formylation reaction. This guide provides detailed protocols and quantitative data to aid researchers in the successful synthesis of this valuable chemical intermediate. Further optimization of the formylation step may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide on the Spectral Analysis of N-(2-Benzoyl-4-chlorophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(2-Benzoyl-4-chlorophenyl)formamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.

Molecular Structure

Chemical Formula: C₁₄H₁₀ClNO₂[1] Molecular Weight: 259.69 g/mol [1] CAS Number: 10352-28-0[1]

Structure:

Image Source: PubChem CID 82576

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum would likely be complex due to the presence of two aromatic rings and a formamide proton, which may exhibit restricted rotation leading to distinct conformers.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.5 | d / s (broad) | 1H | N-H (amide) |

| ~ 8.3 - 8.5 | s | 1H | C(O)H (formyl) |

| ~ 7.3 - 7.8 | m | 8H | Ar-H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration. The formyl proton and the N-H proton may show distinct signals or exchange, and their chemical shifts are highly dependent on the solvent and temperature.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | C=O (ketone) |

| ~ 160 - 165 | C=O (formamide) |

| ~ 125 - 140 | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3050 | Medium-Weak | C-H stretch (aromatic) |

| ~ 1700 | Strong | C=O stretch (formamide) |

| ~ 1650 | Strong | C=O stretch (ketone) |

| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1200 | Medium | C-N stretch (amide) |

| ~ 830 | Strong | C-H bend (para-disubstituted ring) |

| ~ 750, 700 | Strong | C-H bend (monosubstituted ring) |

| ~ 780 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and major fragments are listed below.

| m/z | Relative Intensity | Assignment |

| 259/261 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 230/232 | Medium | [M - CHO]⁺ |

| 202/204 | Medium | [M - C₆H₅]⁺ |

| 182 | Medium | [C₁₂H₈ClO]⁺ |

| 154 | Medium | [C₇H₄ClNO]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | High | [C₆H₅]⁺ |

Note: The relative intensities are predictions and can vary based on the ionization method and energy.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a gas chromatograph (GC-MS).

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of N-(2-Benzoyl-4-chlorophenyl)formamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical intermediate used in the synthesis of various compounds, including pharmacologically active molecules such as antimalarial agents.[1] In drug discovery and development, understanding the solubility of a compound is of paramount importance. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, critically influences bioavailability, formulation strategies, and the reliability of in-vitro screening results.[2][3][4] Poor solubility can lead to unpredictable absorption, underestimated toxicity, and significant hurdles in developing a viable drug product.[3]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document details the standardized experimental protocols necessary for its determination, offers a template for data presentation, and visualizes the experimental workflow.

Compound Properties: this compound

| Property | Value | Reference |

| CAS Number | 10352-28-0 | [1][5] |

| Molecular Formula | C₁₄H₁₀ClNO₂ | [5] |

| Molecular Weight | 259.69 g/mol | [5] |

| Melting Point | 89°C | |

| Appearance | Solid (assumed) | |

| pKa (Predicted) | 13.54 ± 0.70 | [5] |

Theoretical Framework: Factors Influencing Solubility

The solubility of an organic compound is governed by its physicochemical properties and the nature of the solvent. The principle of "like dissolves like" is a fundamental guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6][7] Several factors can influence this behavior:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. The presence of polar functional groups (e.g., amides, carbonyls) in this compound suggests it will have some degree of polarity.

-

Temperature: For most solid solutes, solubility increases with temperature as the higher kinetic energy helps overcome the lattice energy of the solid and intermolecular forces between solvent molecules.[6]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility.[6]

-

Crystalline Structure: The crystal lattice energy of the solid form of the compound must be overcome by the energy of solvation. Polymorphs of the same compound can exhibit different solubilities.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the resulting saturated solution is then quantified, typically using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid powder)

-

Selected organic solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control[8]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains visible at the end of the experiment is crucial. For example, add approximately 10 mg of the compound to 2 mL of the chosen organic solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[8][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any remaining microscopic particles.[11]

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.[11]

-

Quantification via HPLC: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.[9][12]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison. The following table serves as a template for presenting experimentally determined solubility values for this compound in various organic solvents at a specified temperature.

Table 1: Solubility of this compound at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |

Mandatory Visualizations

To clarify the logical flow of the experimental process, the following diagrams illustrate the workflow for determining solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Caption: Logical flow for qualitative solubility classification.

References

- 1. This compound | 10352-28-0 [chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Page loading... [guidechem.com]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. pharmaguru.co [pharmaguru.co]

The Strategic Role of N-(2-Benzoyl-4-chlorophenyl)formamide in the Synthesis of 1,4-Benzodiazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-(2-Benzoyl-4-chlorophenyl)formamide as a crucial precursor in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with significant therapeutic applications. This document details the synthetic pathways, experimental protocols, and relevant quantitative data, offering a comprehensive resource for professionals in the field of drug development and organic synthesis.

Introduction

1,4-Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions. The efficacy of these compounds is intrinsically linked to their bicyclic molecular architecture, which features a fusion of a benzene ring and a seven-membered diazepine ring. The synthesis of this privileged scaffold often relies on the careful selection of precursors that facilitate efficient cyclization and allow for the introduction of various substituents to modulate pharmacological activity. This compound, a derivative of 2-amino-5-chlorobenzophenone, serves as a key intermediate in the construction of the 1,4-benzodiazepine core, particularly for the synthesis of nordiazepam and its derivatives.

Synthetic Pathways

The synthesis of 1,4-benzodiazepines from this compound can be conceptually divided into two primary stages:

-

Stage 1: Synthesis of the Precursor, this compound. This initial step involves the formylation of 2-amino-5-chlorobenzophenone.

-

Stage 2: Cyclization to the 1,4-Benzodiazepine Core. This crucial step involves the ring closure of the formamide precursor to yield the seven-membered diazepine ring.

The following sections provide detailed experimental protocols for each stage.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzophenone

The common starting material for the synthesis of the title formamide is 2-amino-5-chlorobenzophenone. Various methods for its preparation have been reported, with one common approach being the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole.

Reaction Scheme:

N-(2-Benzoyl-4-chlorophenyl)formamide molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Benzoyl-4-chlorophenyl)formamide is a chemical intermediate belonging to the benzophenone class of compounds. Benzophenones are a significant scaffold in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the molecular properties, proposed synthesis, analytical methodologies, and potential biological relevance of this compound, serving as a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 10352-28-0, possesses the following molecular characteristics:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ClNO₂ | [1] |

| Molecular Weight | 259.69 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC=O | [1] |

| InChIKey | DSPFYCLSZSPMTO-UHFFFAOYSA-N | [1] |

| Appearance | White solid (predicted) | |

| Melting Point | 89°C | [3] |

| Boiling Point | 504.1°C at 760 mmHg | [3] |

| Density | 1.323 g/cm³ | [3] |

Synthesis Protocol

Reaction: Formylation of 2-amino-5-chlorobenzophenone.

Reagents and Materials:

-

2-amino-5-chlorobenzophenone

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark trap

-

Standard glassware for organic synthesis

Experimental Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-chlorobenzophenone in toluene.

-

Add 1.0-1.2 equivalents of 85% aqueous formic acid to the solution.

-

Heat the mixture to reflux and continue heating for 4-9 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4] The water generated during the reaction will be collected in the Dean-Stark trap.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent steps.

-

If further purification is required, the residue can be purified by column chromatography on silica gel.

Proposed synthesis workflow for this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound. The following parameters are based on established methods for benzophenone derivatives and can be optimized for specific analytical needs.

| Parameter | Recommended Condition | Reference |

| Column | C18, 4.6 x 150 mm, 5 µm | [5] |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A typical starting gradient could be 50:50 (v/v) acetonitrile:water. | [5][6][7] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection | UV at 254 nm | [5][8] |

| Column Temperature | 30°C | |

| Injection Volume | 10 µL | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the searched literature, predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be consistent with the structure. Key features would include signals corresponding to the aromatic protons of the two phenyl rings, the formyl proton, and the amide proton.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion would be observed at m/z 260.0.

Analytical workflow for this compound.

Biological Context and Potential Significance

Direct studies on the biological activity of this compound have not been identified. However, its structural backbone, benzophenone, is a well-established pharmacophore with diverse biological activities. Many benzophenone derivatives have been investigated for their anti-cancer properties, with a significant focus on their role as anti-angiogenic agents.

Anti-Angiogenic Potential of Benzophenone Scaffolds

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[9] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis.[9][10]

Several studies have demonstrated that benzophenone analogs can inhibit tumor growth by targeting angiogenesis.[11] The proposed mechanism of action for many of these compounds involves the inhibition of the VEGF pathway, leading to a reduction in neovascularization and subsequent tumor growth inhibition.[10][11]

While this compound is a relatively simple molecule, it serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a precursor for the synthesis of compounds with potential antimalarial activity. The benzophenone core within this molecule provides a foundational structure that can be further modified to develop potent biological agents.

Potential anti-angiogenic mechanism of benzophenone analogs.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While specific experimental data on its synthesis and biological activity are limited, this guide provides robust, literature-derived protocols and contextual information. The established role of the benzophenone scaffold in anti-angiogenic therapies highlights the potential for this compound and its derivatives in future drug discovery efforts. This guide serves as a foundational resource for researchers aiming to explore the chemistry and therapeutic potential of this class of molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Formamide,N-(2-benzoyl-4-chlorophenyl)- | CAS#:10352-28-0 | Chemsrc [chemsrc.com]

- 4. scispace.com [scispace.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

- 9. Anti-angiogenic agents for the treatment of solid tumors: Potential pathways, therapy and current strategies – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Benzoyl-4-chlorophenyl)formamide, also known as 5-chloro-2-formamidobenzophenone, is a chemical intermediate of significant historical and current interest in medicinal chemistry. Initially synthesized during the pioneering research on benzodiazepines, this compound has re-emerged as a valuable scaffold in the development of novel therapeutic agents, most notably as a precursor to antimalarial compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological relevance of this compound, with a focus on its role in the generation of farnesyltransferase inhibitors targeting Plasmodium falciparum. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a comprehensive resource for researchers in the field.

Discovery and History

The history of this compound is intrinsically linked to the groundbreaking work of Dr. Leo Sternbach and his team at Hoffmann-La Roche in the late 1950s and early 1960s. Their research, which led to the discovery of the benzodiazepine class of drugs, involved the synthesis and derivatization of 2-aminobenzophenones. The precursor, 2-amino-5-chlorobenzophenone, was a key intermediate in the synthesis of chlordiazepoxide (Librium), the first benzodiazepine.[1][2][3] While the exact first synthesis of this compound is not explicitly documented in a standalone publication, it is highly probable that it was synthesized during this period as a derivative of 2-amino-5-chlorobenzophenone to explore the structure-activity relationships of this class of compounds.

The primary focus of this early research was on the central nervous system effects of the resulting benzodiazepines. However, in recent years, the 2-acylamino-5-chlorobenzophenone scaffold, for which this compound is a parent compound, has been identified as a promising starting point for the development of novel antimalarial agents. This has led to a renewed interest in its synthesis and chemical modifications.

Physicochemical Properties

This compound is a solid at room temperature with the following physicochemical properties:

| Property | Value | Source |

| CAS Number | 10352-28-0 | [4][5][6] |

| Molecular Formula | C₁₄H₁₀ClNO₂ | [4][6][] |

| Molecular Weight | 259.69 g/mol | [6][] |

| Melting Point | 89 °C | [5] |

| Boiling Point | 504.1 °C at 760 mmHg | [5] |

| Density | 1.323 g/cm³ | [5] |

| pKa (Predicted) | 13.54 ± 0.70 | - |

| LogP (Predicted) | 3.2 | - |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the formylation of its precursor, 2-amino-5-chlorobenzophenone.

Synthesis of 2-amino-5-chlorobenzophenone

Several methods for the synthesis of 2-amino-5-chlorobenzophenone have been reported. One common laboratory-scale method involves the reduction of 5-chloro-3-phenylanthranil.

Experimental Protocol: Reduction of 5-chloro-3-phenylanthranil [8]

-

To a solution of 5-chloro-3-phenylanthranil (10.0 g) in 50 mL of ethanol in a three-necked flask, add iron powder (4.8 g).

-

Heat the mixture to reflux for 30 minutes.

-

Slowly add 1 mL of a 6 mol/L sulfuric acid solution dropwise.

-

Continue to reflux the reaction mixture for 1 hour after the addition is complete.

-

After the reaction is complete, cool the mixture and adjust the pH to 8 with a sodium hydroxide solution.

-

Cool the solution to 50 °C and add 0.2 g of activated carbon.

-

Reflux for an additional 30 minutes.

-

Perform a hot filtration into a crystallization flask.

-

Cool the filtrate to induce crystallization.

-

Wash the crystals with ethanol and dry to yield 2-amino-5-chlorobenzophenone.

Formylation of 2-amino-5-chlorobenzophenone

The formylation of the amino group of 2-amino-5-chlorobenzophenone can be achieved using a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[9][10][11]

Experimental Protocol: Formylation using Formic Acid and Acetic Anhydride [10]

-

In a beaker, add 2-amino-5-chlorobenzophenone (1 mmol), formic acid (2 mmol), and acetic anhydride (2 mmol).

-

Add silica gel (2 g) to the mixture and stir until a free-flowing powder is obtained (approximately 30 seconds).

-

Irradiate the reaction mixture in a microwave oven at 300 W. Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product with methylene chloride (3 x 15 mL).

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by crystallization from an appropriate solvent to yield this compound.

Biological Activity and Mechanism of Action

While this compound itself has not been extensively evaluated for its biological activity, its derivatives, particularly 2-acylamino-5-chlorobenzophenones, have shown promising antimalarial activity against Plasmodium falciparum.[12] The mechanism of action for some of these derivatives is believed to be the inhibition of protein farnesyltransferase (FTase).[12][13]

Farnesyltransferase Inhibition in Plasmodium falciparum

Farnesyltransferase is a crucial enzyme in the post-translational modification of various proteins, including those involved in signal transduction pathways essential for parasite survival.[13][14][15] FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[16][17] This prenylation allows the protein to anchor to cellular membranes, a critical step for its function.

Inhibition of P. falciparum FTase (PfFT) disrupts these vital cellular processes, leading to parasite death.[12][14] Benzophenone-based inhibitors are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrates.[13][18]

Quantitative Biological Data

There is currently no publicly available quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound itself against P. falciparum or its farnesyltransferase. The existing research focuses on its more complex derivatives. For instance, certain ethylenediamine-based inhibitors of PfFT have demonstrated high potency with IC₅₀ values in the nanomolar range.[18] Further research is required to determine if the parent formamide possesses any intrinsic antimalarial activity.

Experimental Workflow: From Precursor to Biological Evaluation

The journey from the starting materials to the biological evaluation of potential antimalarial compounds derived from this compound involves a multi-step process.

Conclusion

This compound stands as a testament to the enduring legacy of foundational research in medicinal chemistry. From its origins in the development of benzodiazepines to its current role as a scaffold for novel antimalarial agents, this compound continues to be of significant interest to the scientific community. The detailed synthetic protocols and the understanding of its derivatives' mechanism of action as farnesyltransferase inhibitors provide a solid foundation for further research and development. Future studies should aim to elucidate any intrinsic biological activity of the parent formamide and to expand the library of its derivatives to identify more potent and selective therapeutic candidates. This technical guide serves as a comprehensive resource to aid in these ongoing and future research endeavors.

References

- 1. arabjchem.org [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. This compound | C14H10ClNO2 | CID 82576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formamide,N-(2-benzoyl-4-chlorophenyl)- | CAS#:10352-28-0 | Chemsrc [chemsrc.com]

- 6. This compound | 10352-28-0 [chemicalbook.com]

- 8. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 9. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of farnesyltransferase inhibitor on the function of mitochondria of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 17. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]

- 18. 3e32 - Protein farnesyltransferase complexed with FPP and ethylenediamine scaffold inhibitor 2 - Summary - Protein Data Bank Japan [pdbj.org]

Toxicological Profile of N-(2-Benzoyl-4-chlorophenyl)formamide: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of toxicological data for N-(2-Benzoyl-4-chlorophenyl)formamide. Despite a thorough search of publicly available scientific literature and databases, a significant lack of specific toxicological information for this compound exists. This document summarizes the available data, highlights the considerable data gaps, and provides general toxicological context based on structurally related compounds. The absence of in-depth studies on this compound necessitates a cautious approach in its handling and application, underscoring the need for future research to establish a comprehensive safety profile.

Introduction

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10352-28-0 | [1] |

| Molecular Formula | C₁₄H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 259.69 g/mol | [1] |

| Appearance | No data available | |

| Melting Point | 89°C | |

| Boiling Point | 504.1°C at 760 mmHg | |

| Density | 1.323 g/cm³ |

Toxicological Data for this compound

A comprehensive search for toxicological data for this compound yielded no specific studies detailing its acute toxicity, genotoxicity, carcinogenicity, reproductive toxicity, or other toxicological endpoints. There is no publicly available information regarding its LD50, permissible exposure limits, or specific target organ toxicities.

Potential Metabolites and Their Toxicological Data

In the absence of direct metabolic studies for this compound, one potential hydrolysis product is 2-amino-5-chlorobenzophenone. The toxicological information for this compound is limited but provides some insight into potential hazards.

4.1. Hazard Profile of 2-Amino-5-chlorobenzophenone

Safety data sheets for 2-amino-5-chlorobenzophenone indicate the following hazard classifications under the Globally Harmonized System (GHS)[3][4][5]:

-

Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

No quantitative toxicological data (e.g., LD50) for 2-amino-5-chlorobenzophenone was found in the public domain.

General Toxicological Context: Formamides

Given the structural classification of this compound as a formamide derivative, a brief overview of the general toxicology of this class of compounds is provided for context. It is crucial to emphasize that this information is not specific to this compound and may not be representative of its actual toxicological profile.

Formamide and its simpler derivatives, such as N,N-dimethylformamide (DMF), have been the subject of more extensive toxicological evaluation.

5.1. Formamide

-

Reproductive Toxicity: Formamide is classified as suspected of damaging fertility or the unborn child.[6][7]

-

Carcinogenicity: It is suspected of causing cancer.[6]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6]

5.2. N,N-Dimethylformamide (DMF)

-

Hepatotoxicity: DMF is a known hepatotoxin, with exposure leading to liver damage.

-

Reproductive Toxicity: It is also recognized as a reproductive toxicant.[8]

-

Acute Toxicity: DMF is harmful if inhaled or in contact with skin.[8][9]

Experimental Protocols and Methodologies

Due to the absence of specific toxicological studies for this compound, no detailed experimental protocols can be provided. For general guidance on toxicological testing methodologies, researchers are directed to established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

A generalized workflow for the toxicological assessment of a novel chemical compound is illustrated below.

Signaling Pathways

No information regarding the effects of this compound on any biological signaling pathways has been reported in the available literature.

Conclusion and Recommendations

There is a critical lack of toxicological data for this compound in the public domain. The limited information available for a potential metabolite, 2-amino-5-chlorobenzophenone, suggests potential for skin, eye, and respiratory irritation. The general toxicological properties of the broader class of formamides indicate potential for reproductive toxicity, carcinogenicity, and organ damage.

Given these significant data gaps, the following recommendations are made:

-

Handling: this compound should be handled with caution, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Future Research: There is a clear need for comprehensive toxicological evaluation of this compound. This should include, at a minimum, studies on acute toxicity, genotoxicity, and repeated dose toxicity to establish a baseline safety profile.

-

Risk Assessment: In the absence of data, any risk assessment for this compound must be highly conservative and assume potential for significant toxicity based on the hazards associated with related compounds.

This guide underscores the importance of thorough toxicological evaluation for all chemical compounds, particularly those with potential for use in research and development. The current data gap for this compound represents a significant unknown that should be addressed to ensure its safe handling and to fully understand its potential biological effects.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C14H10ClNO2 | CID 82576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. thermofishersci.in [thermofishersci.in]

- 9. geneseo.edu [geneseo.edu]

N-(2-Benzoyl-4-chlorophenyl)formamide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for N-(2-Benzoyl-4-chlorophenyl)formamide (CAS RN: 10352-28-0). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data and incorporates general best practices for handling similar chemical structures. Professionals should always consult a certified SDS from their supplier before use and perform a thorough risk assessment.

Physicochemical and Toxicological Data

The following tables summarize the known physical, chemical, and limited safety data for this compound. It is crucial to note the absence of detailed toxicological studies in the public domain.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClNO₂ | [1] |

| Molecular Weight | 259.69 g/mol | [1] |

| Appearance | Pale Yellow to Light Yellow Solid | [1] |

| Melting Point | 89 °C | [1][2] |

| Boiling Point | 504.1±45.0 °C (Predicted) | [1] |

| Density | 1.323±0.06 g/cm³ (Predicted) | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa | 13.54±0.70 (Predicted) | [1] |

| Stability | Moisture Sensitive | [1] |

Table 2: Hazard Identification and Classification (General)

| Hazard Class | Classification | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume harmful. | P264, P270, P280 |

| Skin Corrosion/Irritation | Data not available. Assume potential for irritation. | P280, P302+P352, P332+P313 |

| Serious Eye Damage/Irritation | Data not available. Assume potential for serious irritation. | P280, P305+P351+P338, P310 |

| Carcinogenicity | Data not available. | P201, P202, P280 |

| Reproductive Toxicity | Data not available. | P201, P202, P280 |

Experimental Handling and Safety Protocols

Given its use as a reagent in the synthesis of 2-aminoindole compounds with potential antimalarial activity, this compound is likely to be handled in a laboratory setting.[1] The following protocols represent best practices for handling this and other potent chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye and Face Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.

-

Skin Protection : A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection : Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate filter may be necessary.

General Handling and Storage

-

Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

-

Hygroscopic and Moisture Sensitive : The compound is noted to be moisture-sensitive.[1] Store in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A freezer at -20°C is a recommended storage condition.[1]

-

Hygiene : Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Spill and Waste Disposal

-

Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.

-

Waste Disposal : Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow and Pathway Diagrams

The following diagrams illustrate the safe handling workflow and a logical decision-making process for the use of this compound in a research setting.

Caption: Safe Handling Workflow for Chemical Reagents.

Caption: Pre-Experiment Safety Check Logic.

References

The Pivotal Role of N-(2-Benzoyl-4-chlorophenyl)formamide in the Synthesis of Novel Antimalarial Agents

For Immediate Release

[City, State] – [Date] – N-(2-Benzoyl-4-chlorophenyl)formamide, a key chemical intermediate, is at the forefront of research in the development of a new class of potent antimalarial compounds. While not biologically active itself, this precursor is instrumental in the synthesis of 2-aminoindoles, a novel scaffold demonstrating significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential of these 2-aminoindole derivatives for researchers, scientists, and drug development professionals.

From Precursor to Potent Antimalarial: The Synthetic Pathway

The synthesis of the biologically active 2-aminoindole scaffold from this compound is a critical process in the development of these novel antimalarial candidates. While specific, detailed protocols are often proprietary or vary between research groups, the general synthetic route involves a cyclization reaction to form the core indole structure.

A proposed synthetic workflow is outlined below. This process highlights the transformation of the linear formamide precursor into the heterocyclic 2-aminoindole core, which is then further functionalized to optimize its antimalarial activity.

Potent In Vitro and In Vivo Antimalarial Activity

Extensive research on 2-aminoindole derivatives has revealed their potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The lead compound in this class, Genz-668764, has demonstrated impressive in vitro efficacy with 50% inhibitory concentrations (IC₅₀s) in the nanomolar range.[1]

In vivo studies using a P. berghei mouse model have also shown promising results. Administration of Genz-668764 led to a significant reduction in parasitemia, and at higher doses, resulted in the cure of a significant percentage of the test animals.[1]

Quantitative Antimalarial Activity of 2-Aminoindole Derivatives

| Compound | P. falciparum Strain | In Vitro IC₅₀ (nM) | In Vivo Efficacy (P. berghei model) | Reference |

| Genz-644442 | 3D7 (sensitive) | 200 - 285 | >99% inhibition | [1][2] |

| Genz-644442 | Dd2 (resistant) | 285 | Not specified | [2] |

| Genz-668764 | Not specified | 28 - 65 | Curative at 200 mg/kg/day (twice daily) | [1] |

A Novel Mechanism of Action

One of the most compelling aspects of the 2-aminoindole class of antimalarials is their likely novel mechanism of action.[3] This is of particular importance given the rise of drug resistance to existing antimalarial therapies. While the precise molecular target is still under investigation, the inability to select for parasites with decreased sensitivity to the parent compound, Genz-644442, over a prolonged period of in vitro culture suggests a mechanism that is difficult for the parasite to develop resistance to.[1]

The proposed logical relationship for the development and action of these compounds is illustrated below.

Experimental Protocols

General In Vitro Antimalarial Assay

The in vitro antimalarial activity of the 2-aminoindole derivatives is typically assessed using a standardized protocol against cultured P. falciparum. A common method is the SYBR Green I-based fluorescence assay.

-

Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2, K1) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Dilution: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: Asynchronous parasite cultures with a starting parasitemia of ~0.5-1% are added to 96-well plates containing the serially diluted compounds.

-

Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added. This dye intercalates with the parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the number of viable parasites.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

General In Vivo Antimalarial Assay (4-Day Suppressive Test)

The in vivo efficacy is commonly evaluated using the Peters' 4-day suppressive test in a rodent model.